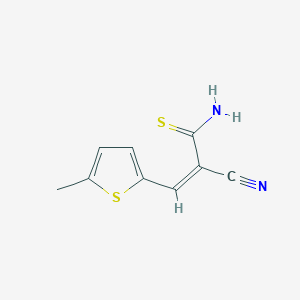

![molecular formula C12H14N2O5 B5547366 methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate" is a compound with potential relevance in various chemical and pharmaceutical research areas. The compound's synthesis, molecular structure analysis, chemical reactions, and properties are crucial for understanding its potential applications and behavior in different environments.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include nitration, esterification, and the introduction of nitroso groups. An example can be seen in the synthesis of indenopyrazoles, which undergo a series of steps to achieve the desired molecular structure, showcasing the complexity and precision required in chemical synthesis processes (Minegishi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is pivotal, as it determines the compound's chemical behavior and interaction with other molecules. Techniques such as X-ray crystallography are often employed to elucidate the structure, as demonstrated in studies on similar compounds where hydrogen bonding plays a significant role in defining the molecular architecture (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can vary widely, influenced by the presence of functional groups like nitroso and ester. For instance, the reactivity towards tubulin polymerization inhibition has been observed in similar structures, highlighting the compound's potential biological activity (Minegishi et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and intermolecular forces. Crystallographic studies provide insight into these aspects, offering a basis for understanding the compound's state under different conditions (Portilla et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are crucial for the compound's application in synthesis and pharmaceuticals. The compound's interaction with light, heat, and other chemicals determines its suitability for various applications, as explored in the context of photopolymerization (Guillaneuf et al., 2010).

Scientific Research Applications

Photopolymerization Enhancements

A study by Guillaneuf et al. (2010) introduced a compound bearing a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate corresponding radicals. This compound, related to the chemical structure of interest, showed potential in enhancing photopolymerization processes due to its photophysical and photochemical properties Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J. (2010). Macromolecules.

Advanced Material Synthesis

Research by Sivakumar et al. (2010) utilized 4-benzyloxy benzoic acid derivatives, similar in reactivity to the query compound, for the synthesis of lanthanide coordination compounds. These compounds demonstrated varied luminescent properties based on the substituents' electronic effects, indicating potential in creating materials with specific photophysical attributes Sivakumar, S., Reddy, M., Cowley, A., & Vasudevan, K. (2010). Dalton Transactions.

Organic Synthesis and Chemical Reactions

Environmental Applications

Pignatello and Sun (1995) explored the photoassisted Fenton reaction for the complete oxidation of pollutants like metolachlor and methyl parathion in water. This study showcases the potential environmental applications of such compounds in the degradation and mineralization of hazardous substances Pignatello, J., & Sun, Yunfu. (1995). Water Research.

Antitumor and Antimicrobial Activities

The endophytic fungus Nigrospora sp. strain No. 1403 from Kandelia candel (L.) Druce was found to produce new compounds along with known ones like griseofulvin, showing moderate antitumor and antimicrobial activities. This highlights the biological significance and potential therapeutic applications of compounds derived from or related to methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate Xia, X., Li, Qing, Li, Jia, Shao, C., Zhang, Jianye, Zhang, Yonggang, Liu, Xin, Lin, Yongcheng, Liu, Chang-heng, & She, Z. (2011). Planta Medica.

Safety and Hazards

properties

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)-nitrosoamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-11(15)6-7-14(13-17)10-5-3-4-9(8-10)12(16)19-2/h3-5,8H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNOQHRVOPGYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN(C1=CC=CC(=C1)C(=O)OC)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-methoxy-3-oxopropyl)-nitrosoamino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)